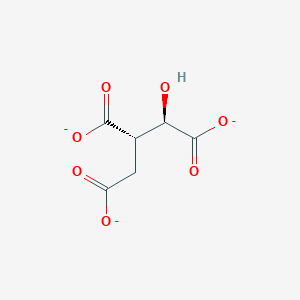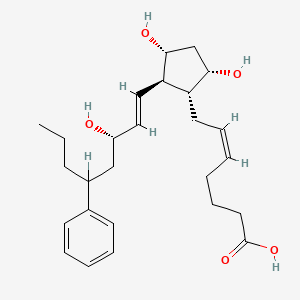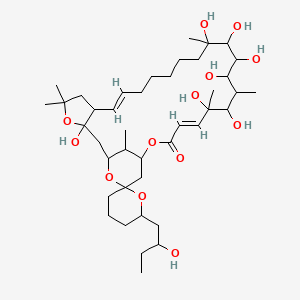
L-7-Azatryptophane
Vue d'ensemble
Description
Le 7-Aza-L-tryptophane est un analogue de l'acide aminé naturel tryptophaneCe composé est caractérisé par la substitution d'un atome d'azote à la place d'un atome de carbone dans le cycle indole du tryptophane, ce qui en fait une molécule unique et précieuse pour diverses applications scientifiques .
Applications De Recherche Scientifique
7-Aza-L-tryptophan has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in studies of protein structure and function, particularly in the context of site-selective isotope labeling.
Medicine: Research on 7-Aza-L-tryptophan includes its potential use in drug development and as a probe for studying enzyme mechanisms.
Industry: The compound is utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules
Mécanisme D'action
Target of Action
L-7-Azatryptophan, also known as 7-aza-L-tryptophan or 7-Azatryptophan, primarily targets the Lysozyme in Enterobacteria phage lambda . Lysozyme is an enzyme that plays a crucial role in the degradation of bacterial cell walls, which is a critical step in host defense .
Mode of Action
It is known that it participates with the holin and spanin proteins in the sequential events leading to the programmed host cell lysis .
Biochemical Pathways
It is known that it plays a role in the degradation of host peptidoglycans, which are essential components of bacterial cell walls . This process is crucial for the lysis of the host cell, a key step in the life cycle of bacteriophages .
Result of Action
The primary result of L-7-Azatryptophan’s action is the degradation of host peptidoglycans, leading to the lysis of the host cell . This process is a critical part of the life cycle of bacteriophages, allowing them to reproduce and infect new host cells .
Action Environment
The action of L-7-Azatryptophan can be influenced by various environmental factors. For instance, the fluorescence emission behavior of L-7-Azatryptophan in reverse micelles of dioctyl sulfosuccinate in n-heptane, containing varying amounts of added water or deuterium oxide, has been reported . This membrane mimetic model system simulates conditions corresponding to varying degrees of hydration present at membrane interfaces .
Analyse Biochimique
Biochemical Properties
7-Azatryptophan plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with tryptophan oxygenase, an enzyme found in Pseudomonas acidovorans. Together with L-tryptophan, 7-Azatryptophan acts as a synergistic inducer of this enzyme . Additionally, 7-Azatryptophan inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in the cyanobacterium Anabaena sp. Strain 1F . These interactions highlight the compound’s ability to modulate enzymatic activity and metabolic processes.
Cellular Effects
7-Azatryptophan has been shown to influence various cellular processes. In the cyanobacterium Anabaena doliolum, 7-Azatryptophan suppresses growth and induces heterocyst differentiation in nitrogen-free medium . This compound also affects the spacing pattern of heterocysts and the probability of proheterocyst regression in different nitrogen-supplemented media . These effects suggest that 7-Azatryptophan can modulate cell differentiation and growth in response to nitrogen availability.
Molecular Mechanism
The molecular mechanism of 7-Azatryptophan involves its interaction with specific biomolecules. For instance, it has been shown to bind to lysozyme in Enterobacteria phage lambda . This binding interaction likely contributes to its ability to modulate enzymatic activity. Additionally, 7-Azatryptophan can act as an inhibitor or activator of enzymes, depending on the specific context of its interaction. Changes in gene expression may also occur as a result of these interactions, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Azatryptophan can change over time. Studies have shown that the fluorescence properties of 7-Azatryptophan are influenced by solvent polarity and temperature . For example, the fluorescence emission behavior of 7-Azatryptophan in reverse micelles of dioctyl sulfosuccinate in n-heptane varies with the degree of hydration . These findings suggest that the stability and degradation of 7-Azatryptophan can be affected by environmental conditions, which in turn may influence its long-term effects on cellular function.
Metabolic Pathways
7-Azatryptophan is involved in several metabolic pathways. It is biosynthetically incorporated into bacterial proteins and can serve as an intrinsic fluorescence probe for protein structure and dynamics . The metabolic pathways of 7-Azatryptophan likely involve interactions with enzymes such as tryptophan oxygenase and other cofactors that facilitate its incorporation into proteins. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 7-Azatryptophan within cells and tissues are influenced by its interactions with transporters and binding proteins. For example, 7-Azatryptophan can be incorporated into bacterial proteins, suggesting that it is actively transported and localized within specific cellular compartments
Subcellular Localization
7-Azatryptophan exhibits specific subcellular localization patterns. It can be incorporated into bacterial proteins and used as a fluorescence probe to study protein structure and dynamics . The subcellular localization of 7-Azatryptophan may be directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles. These localization patterns can influence its activity and function within the cell.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 7-Aza-L-tryptophane peut être réalisée par alkylation asymétrique d'équivalents nucléophiles de glycine chiraux. Une méthode implique l'utilisation de complexes Ni(II) dérivés de bases de Schiff de glycine avec des ligands tridentés chiraux. La réaction entre le complexe Ni-chiral dérivé de la glycine nucléophile et la 3-(chlorométhyl)-1H-pyrrolo[2,3-b]pyridine dans des conditions convenables conduit au complexe Ni alkylé correspondant avec une excellente diastéréosélectivité et un rendement de 74 % .
Méthodes de production industrielle : La production industrielle du 7-Aza-L-tryptophane peut être réalisée en utilisant des systèmes codés génétiquement. Par exemple, l'expression de la sous-unité β de la tryptophane synthase (TrpB) de Thermotoga maritima dans Escherichia coli permet la synthèse du 7-Aza-L-tryptophane à partir du 7-azaindole et de la sérine .
Analyse Des Réactions Chimiques
Types de réactions : Le 7-Aza-L-tryptophane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.
Substitution : L'atome d'azote dans le cycle indole peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogénoalcanes et les chlorures d'acyle.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à différents dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés d'aza-tryptophane substitués .
4. Applications de la recherche scientifique
Le 7-Aza-L-tryptophane a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules complexes et comme auxiliaire chiral dans la synthèse asymétrique.
Biologie : Le composé est utilisé dans les études de structure et de fonction des protéines, en particulier dans le contexte du marquage isotopique site-sélectif.
Médecine : La recherche sur le 7-Aza-L-tryptophane comprend son utilisation potentielle dans le développement de médicaments et comme sonde pour étudier les mécanismes enzymatiques.
Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et comme précurseur pour la synthèse d'autres molécules bioactives
5. Mécanisme d'action
Le mécanisme d'action du 7-Aza-L-tryptophane implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un substrat pour la tryptophane indole-lyase, conduisant à la formation de divers intermédiaires tels que l'aldimine externe, la quinonoïde et l'aminoacrylate. Ces intermédiaires jouent un rôle crucial dans le mécanisme catalytique de l'enzyme, impliquant un transfert de proton et une rupture de liaison carbone-carbone .
Composés similaires :
Tryptophane : L'acide aminé naturel ayant une structure similaire mais sans la substitution d'azote dans le cycle indole.
5-Hydroxytryptophane : Un dérivé hydroxylé du tryptophane, couramment utilisé comme complément alimentaire.
6-Aza-L-tryptophane : Un autre analogue d'aza-tryptophane avec l'atome d'azote substitué à une position différente dans le cycle indole.
Unicité : Le 7-Aza-L-tryptophane est unique en raison de sa substitution d'azote spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour des applications nécessitant des modifications site-sélectives et des études de mécanismes enzymatiques .
Comparaison Avec Des Composés Similaires
Tryptophan: The naturally occurring amino acid with a similar structure but without the nitrogen substitution in the indole ring.
5-Hydroxytryptophan: A hydroxylated derivative of tryptophan, commonly used as a dietary supplement.
6-Aza-L-tryptophan: Another aza-tryptophan analog with the nitrogen atom substituted at a different position in the indole ring.
Uniqueness: 7-Aza-L-tryptophan is unique due to its specific nitrogen substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring site-selective modifications and studies of enzyme mechanisms .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLOIIPRZGMRAB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2C[C@@H](C(=O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964394 | |
| Record name | 7-Aza-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49758-35-2 | |
| Record name | 7-Aza-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049758352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aza-L-tryptophan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Aza-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-AZA-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72B59WRT3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-azatryptophan?
A1: The molecular formula of 7-azatryptophan is C11H11N3O2, and its molecular weight is 217.22 g/mol.
Q2: How does the spectroscopic data of 7-azatryptophan differ from tryptophan, and why is this significant?
A2: 7-Azatryptophan exhibits red-shifted absorption and emission spectra compared to tryptophan. [, , ] This red shift allows for selective excitation and detection of 7-azatryptophan even in the presence of multiple tryptophan residues, a common challenge when studying proteins. [, , ] Additionally, unlike tryptophan which displays a multi-exponential fluorescence decay in water, 7-azatryptophan exhibits single-exponential decay under suitable conditions, simplifying data analysis. [, ]
Q3: How is 7-azatryptophan incorporated into proteins?
A3: 7-Azatryptophan can be incorporated into proteins through biosynthetic means. [, , , , , ] This involves using tryptophan-auxotrophic bacterial strains that are unable to synthesize tryptophan. When these strains are grown in media supplemented with 7-azatryptophan, the bacteria incorporate the analogue into proteins in place of tryptophan.
Q4: How does 7-azatryptophan act as a probe for protein structure and dynamics?
A4: The fluorescence properties of 7-azatryptophan, particularly its sensitivity to the local environment, make it a valuable probe for studying protein structure and dynamics. [, , , ] Changes in fluorescence intensity, lifetime, and anisotropy upon binding events, conformational changes, or alterations in the surrounding environment can provide valuable information about protein behavior. [, , , ]
Q5: What are some specific examples of how 7-azatryptophan has been used to study proteins?
A5: 7-Azatryptophan has been used in a variety of protein studies, including:* Investigating the complex formation between avidin and biotinylated 7-azatryptophan. []* Probing structural changes in tryptophanyl-tRNA synthetase upon binding to substrates and analogues. []* Monitoring the conformational changes in plasminogen activator inhibitor-1 during its inhibition mechanism. []* Studying the interaction of the Ras-binding domain of c-Raf-1 with Ras. []* Examining the accessibility of tryptophan residues in phage lambda lysozyme. []
Q6: Can 7-azatryptophan affect the activity or stability of proteins?
A6: While 7-azatryptophan is generally well-tolerated, its incorporation can sometimes affect protein stability and activity, depending on the specific protein and the location of the substitution. [, , , ] For example, in phage lambda lysozyme, 7-azatryptophan incorporation led to decreased stability at low pH. [] In staphylococcal nuclease, the incorporation of specific 7-azatryptophan analogues was shown to either slightly stabilize or destabilize the protein, depending on the analogue used. []
Q7: Are there any limitations to using 7-azatryptophan as a probe?
A8: Despite its advantages, there are some limitations to consider when using 7-azatryptophan. The incorporation process can be complex, requiring specific bacterial strains and growth conditions. [, , ] Additionally, the sensitivity of 7-azatryptophan to its environment, while beneficial for probing protein dynamics, can also lead to complexities in data interpretation. Careful experimental design and control experiments are crucial to ensure accurate conclusions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)

![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)




